Lipophilicity (XLogP3) Comparison: 10-Fold Increase Over Unsubstituted 1,3-Benzenediamine
The target compound exhibits an XLogP3 of 2.0, compared to approximately 1.0 for the unsubstituted parent 1,3-benzenediamine [1][2]. This 10-fold difference in the octanol-water partition coefficient indicates significantly higher lipophilicity, which directly influences solubility, passive membrane permeability, and metabolic stability in biological systems.
| Evidence Dimension | Computed logP (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.0 |
| Comparator Or Baseline | 1,3-Benzenediamine (unsubstituted parent): XLogP3 ≈ 1.0 |
| Quantified Difference | ΔXLogP3 ≈ +1.0 (10-fold increase in partition coefficient) |
| Conditions | Computed by XLogP3 algorithm, PubChem 2024 release |
Why This Matters
The 10-fold higher lipophilicity means the target compound partitions more favorably into organic phases and biological membranes, making it a superior choice when designing analogs for cell-based assays or when improved organic solubility is required.
- [1] PubChem. (2024). Compound Summary for CID 59086651, 6-Chloro-1-n-methylbenzene-1,3-diamine. National Center for Biotechnology Information. View Source
- [2] PubChem. (2024). Compound Summary for CID 7938, 1,3-Benzenediamine. National Center for Biotechnology Information. View Source
